Cosyntropin Cosyntropin Tetracosactide (also known as Cosyntropin) is a synthetic peptide that is identical to the 24-amino acid segment (sequence: SYSMEHFRWGKPVGKKRRPVKVYP) at the N-terminal of adrenocorticotropic hormone. ACTH (1-24), a segment similar in all species, contains the biological activity that stimulates production of corticosteroids in the adrenal cortex. Tetracosactide exhibits the same activity as natural ACTH with regard to all its biological activities. The complex results in a product whose absorption in man is effected over a longer period of time as compared to corticotropin. Therefore, therapy may be maintained with less frequent administration.
Cosyntropin is an Adrenocorticotropic Hormone.
Cosyntropin is a synthetically-derived subunit of the endogenous peptide pituitary hormone adrenocorticotropic hormone (ACTH). Consisting of the first 24 amino acids from the amino terminal of ACTH, Cortrosyn is usually prepared for injection and intended for diagnostic and not therapeutic use. Similar to endogenous ACTH, this agent stimulates the adrenal secretion of specific adrenal steroids that can be measured in the plasma. (NCI04)
A synthetic peptide that is identical to the 24-amino acid segment at the N-terminal of ADRENOCORTICOTROPIC HORMONE. ACTH (1-24), a segment similar in all species, contains the biological activity that stimulates production of CORTICOSTEROIDS in the ADRENAL CORTEX.
Brand Name: Vulcanchem
CAS No.: 16960-16-0
VCID: VC21540662
InChI: InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86?,88-,89-,90+,91-,92+,93+,94+,95+,96-,97+,98+,99+,100+,101+,102+,103+,104+,105+,109+,110+,111+/m1/s1
SMILES: Array
Molecular Formula: C136H210N40O31S
Molecular Weight: 2933.4 g/mol

Cosyntropin

CAS No.: 16960-16-0

Cat. No.: VC21540662

Molecular Formula: C136H210N40O31S

Molecular Weight: 2933.4 g/mol

* For research use only. Not for human or veterinary use.

Cosyntropin - 16960-16-0

Specification

CAS No. 16960-16-0
Molecular Formula C136H210N40O31S
Molecular Weight 2933.4 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86?,88-,89-,90+,91-,92+,93+,94+,95+,96-,97+,98+,99+,100+,101+,102+,103+,104+,105+,109+,110+,111+/m1/s1
Standard InChI Key ZOEFCCMDUURGSE-CQVUSSRSSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C(CO)N
Canonical SMILES CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N
Boiling Point N/A
Melting Point N/A

Introduction

Chemical Structure and Composition

Cosyntropin is an open chain polypeptide containing the first 24 of the 39 amino acids found in natural ACTH . The specific amino acid sequence of cosyntropin is SYSMEHFRWGKPVGKKRRPVKVYP, which corresponds to the N-terminal segment of natural ACTH .

The pharmaceutical preparation of cosyntropin typically comes as a sterile lyophilized powder in vials containing 0.25 mg of cosyntropin and 10 mg of mannitol as a tonicity adjuster, which requires reconstitution with 0.9% Sodium Chloride Injection before administration . The injectable solution is clear and colorless with a pH between 3.8 and 4.5 .

Research has demonstrated that the biological activity of ACTH primarily resides in the N-terminal portion of the molecule, with the 1-20 amino acid residue being the minimal sequence that retains full biological activity. Progressive shortening of the chain beyond the 20th amino acid results in partial or complete loss of activity, with a striking 70% loss of potency occurring when shortening from 20 to 19 amino acids .

Pharmacological Properties

Pharmacokinetics

Cosyntropin is rapidly absorbed following intramuscular administration . The compound has a relatively short half-life of approximately 15 minutes, which is significantly shorter than the half-life of cortisol (70 to 120 minutes) . Despite this short half-life, the effects on cortisol production are more prolonged.

Pharmacodynamics

The pharmacologic profile of cosyntropin is similar to that of purified natural ACTH. Research has established that 0.25 mg of cosyntropin will stimulate the adrenal cortex maximally and to the same extent as 25 units of natural ACTH .

A normal response to cosyntropin administration is an approximate doubling of the basal plasma cortisol value. This dose of cosyntropin produces maximal secretion of 17-OH corticosteroids, 17-ketosteroids, and/or 17-ketogenic steroids .

Extra-Adrenal Effects

The extra-adrenal effects which natural ACTH and cosyntropin have in common include:

  • Increased melanotropic activity

  • Increased growth hormone secretion

  • An adipokinetic effect

These effects are generally considered to be without physiological or clinical significance .

Immunological Properties

A significant advantage of cosyntropin over natural ACTH is its reduced immunogenicity. Animal, human, and synthetic ACTH (1-39), which all contain 39 amino acids, exhibit similar immunologic activity. This immunological activity primarily resides in the C-terminal portion of the molecule, with the 22-39 amino acid residues exhibiting the greatest degree of antigenicity .

In contrast, synthetic polypeptides containing 1-19 or fewer amino acids have no detectable immunologic activity. Those containing 1-26, 1-24, or 1-23 amino acids (including cosyntropin) have very little immunologic activity while retaining full biological activity. This property of cosyntropin is particularly important given the known antigenicity of natural ACTH .

Clinical Applications

Diagnostic Use in Adrenal Insufficiency

The primary clinical application of cosyntropin is as a diagnostic agent in the screening of patients presumed to have adrenocortical insufficiency . Because of its rapid effect on the adrenal cortex, cosyntropin is utilized to perform a 30-minute test of adrenal function (plasma cortisol response) as an office or outpatient procedure, requiring only two venipunctures .

The standard procedure involves checking a random cortisol level before a 250-μg injection of cosyntropin and then 30–60 minutes later. The cortisol levels and response to cosyntropin may be interpreted to identify an insufficient adrenal response .

Evaluation of Critical Illness-Related Corticosteroid Insufficiency (CIRCI)

Cosyntropin stimulation testing has been used to diagnose critical illness-related corticosteroid insufficiency (CIRCI) in ICU patients. However, it's important to note that the setting of critical illness can greatly affect the cosyntropin test sensitivity in identifying adrenal insufficiency. Changes in the stress response during critical illness combined with the resuscitation and management of these patients greatly disturbs serum protein levels, especially those of albumin and transcortin .

Common ICU diagnoses such as sepsis and malnutrition can increase baseline levels and blunt the cortisol response to cosyntropin stimulation, respectively. Additionally, numerous pharmacological agents routinely used in the ICU have been shown to interfere with cortisol levels and cosyntropin responsiveness .

Research Findings on Cortisol Response Values

Recent research has provided valuable insights into the cortisol response values following cosyntropin administration. A study conducted at Johns Hopkins University examined cortisol values during the standard-dose cosyntropin stimulation test using the Roche Elecsys Cortisol II assay .

Study Results on Cortisol Response

The study identified 63 patients who were considered to have a normal hypothalamic-pituitary-adrenal (HPA) axis. The results showed that cortisol levels were 21.7 (15.7-29.1) μg/dl and 24.4 (17.9-35.8) μg/dl at 30- and 60-minutes after cosyntropin administration, respectively .

Table 1: Cortisol Levels After Cosyntropin Stimulation Test

Measurement PointMedian Cortisol Level (Range) in μg/dl
30 minutes post-administration21.7 (15.7-29.1)
60 minutes post-administration24.4 (17.9-35.8)
Cutoff value (excluding lower 2.5%) at 30 minutes15.7
Cutoff value (excluding lower 2.5%) at 60 minutes18.4

The study supported using a lower than previously recommended cortisol cutoff value at 30 minutes after cosyntropin using the Roche Elecsys Cortisol II assay. The lowest cortisol levels in the cohort were 15.7 and 17.9 μg/dL at 30 and 60 minutes after the cosyntropin stimulation test, respectively .

Test Variations and Sensitivity

The cosyntropin test works well in patients with primary adrenal insufficiency, but it has lower sensitivity in patients with secondary adrenal insufficiency. This necessitates the use of tests involving stimulation of the hypothalamus if the pretest probability is sufficiently high .

Limitations and Considerations

Factors Affecting Test Results

Several factors can affect the response to cosyntropin and should be considered when interpreting test results:

  • Stress level

  • Body composition

  • Serum corticosteroid-binding globulin level

  • Individual differences in the hypothalamic-pituitary-adrenal (HPA) axis

  • Diurnal variation of cortisol secretion

  • Medication interactions

Certain medications can interfere with cosyntropin function and subsequent response, including metyrapone, etomidate, ketoconazole, megesterol, and mitotate. Additionally, agents such as rifampin and phenytoin may increase cortisol metabolism .

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